- Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazolesOrganic & Biomolecular Chemistry, 2014, 12(43), 8641-8645,
Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

93247-78-0 structure
Nome del prodotto:Methyl 1H-indole-7-carboxylate
Methyl 1H-indole-7-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 1H-indole-7-carboxylate
- 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER
- Methyl indole-7-carboxylate
- 7-HEXADECYN-1-OL
- 7-Indolecarboxylic acid methyl este
- INDOLE-7-CARBOXYLICACIDMETHYLESTER
- Methyl 1H-indole-7-c
- methyl 7-indolecarboxylate
- METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS
- METHYL-1H-INDOLE-7-CARBOXYLATE
- METHYL-INDOLE-7-CARBOXYLATE
- RARECHEM AL BF 0640
- Methyl1H-indole-7-carboxylate
- Methyl 1H-indole-7-carboxylate (ACI)
- Indole-7-carboxylic acid methyl ester
- STK833390
- DTXSID70918582
- SR-01000632809-1
- I-2530
- CS-W002517
- AKOS000631420
- MFCD00211064
- 7-methoxycarbonylindole
- SDCCGMLS-0065886.P001
- BCP26795
- Z1201619795
- SB10371
- 93247-78-0
- CCG-42843
- Methylindole-7-carboxylate
- SY020041
- Q-102562
- methyl 7-indole carboxylate
- AC-22445
- PB27475
- SCHEMBL761721
- METHYL(7-INDOLECARBOXYLATE)
- methyl indole-7-carboxylate, AldrichCPR
- EN300-132047
- CC-0744
- 7-INDOLECARBOXYLIC ACID METHYL ESTER
- 7-(Methoxycarbonyl)-1H-indole
-
- MDL: MFCD00211064
- Inchi: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
- Chiave InChI: FTLOEULOTNVCGF-UHFFFAOYSA-N
- Sorrisi: O=C(C1C2=C(C=CN2)C=CC=1)OC
Proprietà calcolate
- Massa esatta: 175.06300
- Massa monoisotopica: 175.063329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 205
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.1
- Carica superficiale: 0
- Conta Tautomer: 4
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.253
- Punto di fusione: 46-47 ºC
- Punto di ebollizione: 331.7℃ at 760 mmHg
- Punto di infiammabilità: 154.4 °C
- Indice di rifrazione: 1.639
- Solubilità: Solubile in cloroformio (poco) \ metanolo (poco)
- PSA: 42.09000
- LogP: 1.95450
- Solubilità: Non determinato
- pka: 15.42±0.30(Predicted)
Methyl 1H-indole-7-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germania:WGK 3 highly water endangering
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S26-S36/37/39-S37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store long-term at 2-8°C
- Frasi di rischio:R36/37/38
Methyl 1H-indole-7-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Methyl 1H-indole-7-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-5g |
Methyl 1H-indole-7-carboxylate |
93247-78-0 | 98% | 5g |
¥178.00 | 2024-04-25 | |
abcr | AB514908-5 g |
Methyl 1H-indole-7-carboxylate; 95% |
93247-78-0 | 5g |
€112.50 | 2023-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-25G |
methyl 1H-indole-7-carboxylate |
93247-78-0 | 97% | 25g |
¥ 679.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-50G |
methyl 1H-indole-7-carboxylate |
93247-78-0 | 97% | 50g |
¥ 1,293.00 | 2023-04-12 | |
TRC | M313593-250mg |
Methyl Indole-7-carboxylate |
93247-78-0 | 250mg |
$57.00 | 2023-05-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-10g |
Methyl 1H-indole-7-carboxylate |
93247-78-0 | 98% | 10g |
¥282.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1126160-25g |
1H-Indole-7-carboxylic acid methyl ester |
93247-78-0 | 95% | 25g |
$180 | 2024-07-28 | |
Apollo Scientific | OR10545-100g |
Methyl 1H-indole-7-carboxylate |
93247-78-0 | 97% | 100g |
£253.00 | 2023-08-31 | |
TRC | M313593-500mg |
Methyl Indole-7-carboxylate |
93247-78-0 | 500mg |
$68.00 | 2023-05-17 | ||
TRC | M313593-1g |
Methyl Indole-7-carboxylate |
93247-78-0 | 1g |
$ 80.00 | 2023-09-07 |
Methyl 1H-indole-7-carboxylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives, European Patent Organization, , ,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- N-Benzyl dihydroindole derivatives as LTD4 antagonists., European Patent Organization, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Preparation of alkoxycarbonylindolines and -indoles, Japan, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 20 h, reflux
Riferimento
- Indolylmaleimides as soft pan-PKC inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 130 - 140 °C
1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux
1.3 Reagents: Water
1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux
1.3 Reagents: Water
Riferimento
- Synthesis of substituted indole-3-carboxaldehyde derivativesYouji Huaxue, 2006, 26(4), 563-567,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Dimethyl carbonate ; rt; 7 h, 160 °C; 160 °C → rt
Riferimento
- Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acidsGreen Chemistry, 2007, 9(5), 463-468,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Product subclass 4: palladium-alkene complexesScience of Synthesis, 2002, 1, 319-387,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Preparation of indoles from 2-nitrostyrenes, Japan, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Methanol ; 10 min, rt
1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C
1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C
Riferimento
- A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and BOrganic Letters, 2006, 8(10), 2167-2170,
Synthetic Routes 11
Condizioni di reazione
1.1 Solvents: Dimethylformamide
1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water
1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water
Riferimento
- The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-positionChemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Trimethylsilyldiazomethane ; 30 min, rt
Riferimento
- Plant growth regulator having specific compound, Japan, , ,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-)Organic Syntheses, 1985, 63, 214-25,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; 2 h, reflux
Riferimento
- Synthesis of 3-formnylindole-7-carboxylic acidHuaxue Shiji, 2006, 28(3), 181-182,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Riferimento
- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesisJournal of Heterocyclic Chemistry, 1985, 22(1), 121-5,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenesJournal of Organic Chemistry, 1997, 62(17), 5838-5845,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol
Riferimento
- A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilidesJournal of Heterocyclic Chemistry, 1989, 26(5), 1405-13,
Synthetic Routes 20
Condizioni di reazione
Riferimento
- Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-buteneChemistry - A European Journal, 2023, 29(37),,
Methyl 1H-indole-7-carboxylate Raw materials
- Methyl 3-methyl-2-nitrobenzoate
- ((3-methoxycarbonyl-2-nitrophenyl)methyl)-1,3-dioxane
- Benzoic acid, 2-nitro-3-[(1E)-2-(1-piperidinyl)ethenyl]-, methyl ester
- methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
- 3-Pentenoic acid, 2-diazo-5-oxo-, methyl ester, (3E)-
- (dimethoxymethyl)dimethylamine
- 7-Bromo-1H-indole
- 1H-Indole-7-carboxylic acid
- Benzoic acid, 3-ethenyl-2-nitro-, methyl ester
Methyl 1H-indole-7-carboxylate Preparation Products
Methyl 1H-indole-7-carboxylate Fornitori
atkchemica
Membro d'oro
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Numero d'ordine:CL5341
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:24
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate
Numero d'ordine:27521987
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 10 June 2025 11:04
Prezzo ($):discuss personally
Methyl 1H-indole-7-carboxylate Letteratura correlata
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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